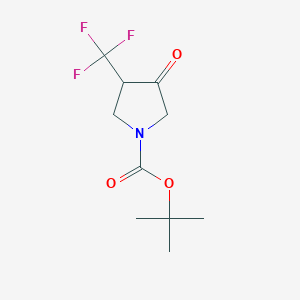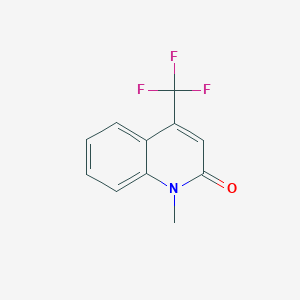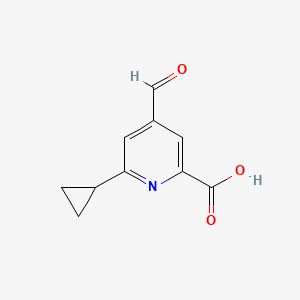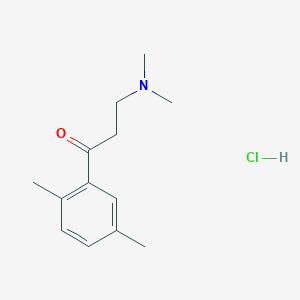
3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group and a dimethylphenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with dimethylamine and a suitable ketone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its interactions with biological systems, including its potential effects on cellular processes.
Medicine
In medicine, research may focus on its potential therapeutic applications, such as its use as a precursor for pharmaceutical compounds.
Industry
Industrially, the compound may be used in the synthesis of materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets. These interactions may influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-1-phenylpropan-1-one
- 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one
- 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride may exhibit unique reactivity or biological activity due to the specific positioning of the dimethyl groups on the phenyl ring
Propriétés
Numéro CAS |
23935-13-9 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-5-6-11(2)12(9-10)13(15)7-8-14(3)4;/h5-6,9H,7-8H2,1-4H3;1H |
Clé InChI |
SAVRKVIJSVUDJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)CCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13918173.png)
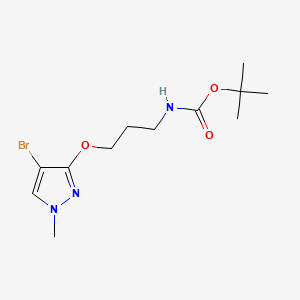

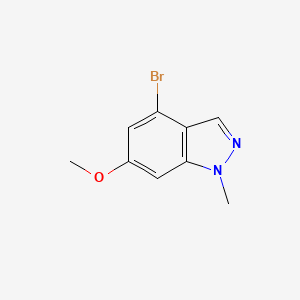

![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)

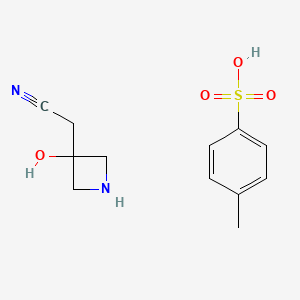
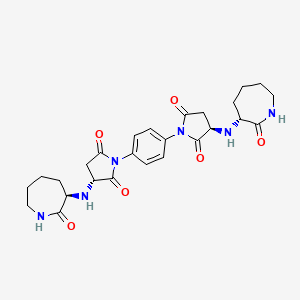
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
